An In-depth Technical Guide to Methyl Isoquinoline-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl Isoquinoline-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl Isoquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core properties, explore synthetic strategies, and discuss its potential as a valuable scaffold in the design of novel therapeutics. This document is intended to be a practical resource, offering not only factual data but also insights into the experimental rationale and applications of this versatile molecule.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is found in a wide array of natural products, particularly alkaloids, and is the core of numerous synthetic compounds with diverse and potent pharmacological activities.[1][3] Isoquinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][4]
Methyl Isoquinoline-4-carboxylate, as a derivative of this important heterocyclic system, represents a key building block for the synthesis of more complex and biologically active molecules. Its ester functionality at the 4-position provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the development of novel drug candidates.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.
Core Properties
| Property | Value | Source |
| CAS Number | 20317-40-2 | [5] |
| Molecular Formula | C₁₁H₉NO₂ | [5] |
| Molecular Weight | 187.20 g/mol | [5] |
| Appearance | Yellow to Brown Solid | [6] |
| Melting Point | 82 °C | [6] |
| Boiling Point | 315.263 °C at 760 mmHg | [6] |
| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage | Sealed in a dry place at room temperature | [3] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxylate group and the nitrogen atom in the heterocyclic ring. Protons on the pyridine ring are expected to be more deshielded (downfield) compared to those on the benzene ring.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift (typically in the range of 160-170 ppm). The aromatic carbons will resonate in the region of 120-150 ppm, with the carbon attached to the nitrogen atom and the carbon of the ester group showing distinct shifts. The methyl carbon of the ester will be observed at a more upfield position.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-H stretching of the aromatic and methyl groups.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 187.06. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8]
Synthesis of Methyl Isoquinoline-4-carboxylate
The synthesis of isoquinoline derivatives can be achieved through several established methodologies. While a specific, detailed protocol for the direct synthesis of Methyl Isoquinoline-4-carboxylate is not extensively documented in readily accessible literature, we can infer plausible synthetic routes based on the synthesis of related isoquinoline and quinoline-4-carboxylic acids.[2][9][10]
Potential Synthetic Strategies
Several classic named reactions in heterocyclic chemistry provide a foundation for the synthesis of the isoquinoline scaffold:
-
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzaldehyde and an aminoacetal to form the isoquinoline ring.
-
Bischler-Napieralski Reaction: This reaction entails the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[9][10]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline, which would require subsequent oxidation and functionalization to yield the target molecule.[9][10]
A plausible approach for the synthesis of Methyl Isoquinoline-4-carboxylate could involve the initial construction of isoquinoline-4-carboxylic acid, followed by esterification. The synthesis of quinoline-4-carboxylic acids, a closely related scaffold, has been achieved through methods like the Pfitzinger reaction, which utilizes isatin and a carbonyl compound as starting materials.[11]
Applications in Drug Discovery and Medicinal Chemistry
The true value of Methyl Isoquinoline-4-carboxylate lies in its potential as a versatile building block for the development of novel therapeutic agents. The isoquinoline core is a well-established pharmacophore, and the carboxylate group at the 4-position offers a convenient point for chemical elaboration.
A Scaffold for Diverse Biological Activities
Numerous studies have highlighted the broad range of biological activities associated with the isoquinoline and quinoline scaffolds:
-
Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] The quinoline-4-carboxylic acid moiety has been identified as a key pharmacophore in inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis, making it a target for cancer therapy.[4][11][12][13]
-
Antimicrobial and Antifungal Activity: The isoquinoline nucleus is present in several compounds with potent activity against a range of bacteria and fungi.[1][2]
-
Anti-inflammatory Activity: Certain quinoline-4-carboxyl derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their potential as anti-inflammatory agents.
-
Antiviral Activity: The isoquinoline scaffold is also being explored for the development of antiviral drugs.[1]
Role as a Synthetic Intermediate
Methyl Isoquinoline-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules with enhanced biological activity. For instance, a related compound, methyl 7-hydroxyisoquinoline-4-carboxylate, is utilized in the design of kinase inhibitors and antimicrobial agents.[14] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol, providing further opportunities for diversification.
The following diagram illustrates the central role of Methyl Isoquinoline-4-carboxylate as a starting material for the synthesis of a diverse library of derivatives.
Caption: Synthetic utility of Methyl Isoquinoline-4-carboxylate.
Experimental Protocol: Synthesis of an Isoquinoline-based Amide Derivative
To illustrate the practical application of Methyl Isoquinoline-4-carboxylate as a synthetic intermediate, the following section provides a detailed, step-by-step methodology for its conversion to an amide derivative. This two-step process involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.
Step 1: Hydrolysis of Methyl Isoquinoline-4-carboxylate
Objective: To convert the methyl ester to the carboxylic acid to enable subsequent amide bond formation.
Materials:
-
Methyl Isoquinoline-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl Isoquinoline-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Isoquinoline-4-carboxylic acid.
Step 2: Amide Coupling with a Primary Amine
Objective: To form an amide bond between Isoquinoline-4-carboxylic acid and a representative primary amine.
Materials:
-
Isoquinoline-4-carboxylic acid (from Step 1)
-
A primary amine (e.g., benzylamine) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Isoquinoline-4-carboxylic acid (1.0 eq) in DMF.
-
Add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
The following workflow diagram visualizes this experimental protocol.
Caption: Experimental workflow for amide synthesis.
Safety and Handling
Methyl Isoquinoline-4-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl Isoquinoline-4-carboxylate is a valuable heterocyclic compound with significant potential in the field of drug discovery and medicinal chemistry. Its core isoquinoline scaffold is associated with a wide range of pharmacological activities, and the ester functionality at the 4-position provides a versatile handle for the synthesis of diverse libraries of new chemical entities. This guide has provided a comprehensive overview of its properties, potential synthetic routes, and applications, along with a practical experimental protocol to demonstrate its utility as a synthetic intermediate. Further research into the biological activities of derivatives of Methyl Isoquinoline-4-carboxylate is warranted and holds promise for the development of novel therapeutics.
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